N-(4-Chloro-2-methylphenyl)-3-{N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide
Overview
Description
N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a thiophene moiety, and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-chloro-2-methylbenzaldehyde with thiophene-2-carboxaldehyde in the presence of hydrazine hydrate to form the hydrazone intermediate.
Acylation reaction: The hydrazone intermediate is then subjected to acylation using propanoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The chloro and thiophene moieties contribute to its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Uniqueness
N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide is unique due to its combination of a chloro-substituted phenyl ring, a thiophene moiety, and a hydrazinecarbonyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-11-9-12(17)4-5-14(11)19-15(21)6-7-16(22)20-18-10-13-3-2-8-23-13/h2-5,8-10H,6-7H2,1H3,(H,19,21)(H,20,22)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDBCKKPGRFNG-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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